molecular formula C21H25BN2O5S B1435700 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester CAS No. 1355221-17-8

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

Cat. No.: B1435700
CAS No.: 1355221-17-8
M. Wt: 428.3 g/mol
InChI Key: GCLNTNSBJBMSNG-UHFFFAOYSA-N
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Description

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (CAS 1355221-17-8) is a specialized boronic ester building block with a molecular formula of C 21 H 25 BN 2 O 5 S and a molecular weight of 428.31 g/mol . This compound is designed for research applications, particularly as a key intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in constructing biaryl and heterobiaryl systems for pharmaceutical research . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, often utilized in the development of kinase inhibitors. The boronic acid pinacol ester functional group offers enhanced stability compared to the corresponding boronic acid, facilitating handling and storage . The tosyl (p-toluenesulfonyl) group on the indole nitrogen and the methoxy substituent impart specific electronic properties and protect the core structure, directing subsequent synthetic modifications. The compound is supplied with a high purity of ≥98.0% and requires specific storage conditions to maintain stability; as a powder, it should be stored at -20°C for long-term preservation . This product is intended for research purposes only and is not suitable for human or veterinary use . Researchers are advised to consult the product's Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) for detailed quality control and safe handling procedures.

Properties

IUPAC Name

5-methoxy-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BN2O5S/c1-14-7-9-16(10-8-14)30(25,26)24-13-18(17-11-15(27-6)12-23-19(17)24)22-28-20(2,3)21(4,5)29-22/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNTNSBJBMSNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation and Protection

  • The azaindole scaffold is often synthesized or procured with a 5-substituent (e.g., phenyl or methoxy group).
  • The nitrogen at the 1-position is protected using p-toluenesulfonyl chloride (TsCl) under basic aqueous conditions (e.g., NaOH, DCM solvent) at room temperature for 1-4 hours to yield the 1-tosyl azaindole derivative. This protection is crucial for subsequent selective functionalization.

Deprotection and Final Purification

  • The tosyl protecting group can be removed under mild basic conditions (e.g., K2CO3 in methanol at 70 °C) if the free azaindole is desired.
  • However, for the boronic acid pinacol ester derivative, the tosyl group is often retained to maintain stability and solubility properties.

Representative Example from Literature

A closely related preparation of 5-phenyl-1-tosyl-7-azaindole-3-boronic acid pinacol ester involves:

  • Bromination of 5-phenyl-7-azaindole.
  • Protection of the nitrogen with TsCl.
  • Suzuki coupling with boronic acid pinacol ester derivatives.
  • Microwave-assisted palladium-catalyzed borylation to install the boronic ester at the 3-position.
  • Purification by chromatography yielding the desired product with moderate to good yields (50-90% depending on step).

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
1. Nitrogen Protection TsCl, NaOH (aq), DCM, 25 °C, 1-4 h 85-95 Essential for selective functionalization
2. Borylation at C-3 B2pin2, KOAc, Pd(dppf)Cl2, 1,4-dioxane, 80 °C, 2 h 80-91 Microwave heating improves yield
3. Methoxy Introduction Methyl iodide, LDA, THF, −50 °C, 30 min 40-50 If starting material lacks methoxy group
4. Purification Flash chromatography (hexanes/EtOAc gradient) Critical for product purity

Research Findings and Observations

  • Microwave-assisted Suzuki coupling and borylation significantly reduce reaction times and improve yields compared to conventional heating.
  • The tosyl protecting group stabilizes the azaindole nitrogen during cross-coupling and borylation steps, preventing side reactions.
  • The presence of electron-donating groups like methoxy at the 5-position can influence the reactivity and selectivity of the borylation step, often requiring optimization of catalyst loading and temperature.
  • Boronic acid pinacol esters are preferred over free boronic acids due to their enhanced stability and ease of handling during purification.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran, toluene, or dimethylformamide are often used as solvents.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester is C21H25BN2O5SC_{21}H_{25}BN_{2}O_{5}S with a molecular weight of approximately 428.31 g/mol. Its structure includes a boronic acid moiety, which is crucial for its reactivity in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Organic Synthesis

One of the primary applications of this compound lies in its use as a building block in organic synthesis. The boronic acid functionality allows it to participate in:

  • Suzuki-Miyaura Coupling Reactions : This reaction is pivotal for forming biaryl compounds, which are significant in pharmaceuticals and materials science. The presence of the boron atom facilitates the coupling with aryl halides, leading to complex organic molecules.
  • Borylation Reactions : The compound can be used to introduce boron into organic substrates, enabling further functionalization and modification of these molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its ability to modulate biological pathways:

  • Targeting Protein Interactions : The compound can serve as a ligand for various biological targets, potentially influencing protein-protein interactions and enzyme activities. This makes it a candidate for drug development aimed at specific diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cancer cell proliferation pathways. Further research is required to elucidate its mechanism of action.

Material Science

In material science, the unique properties of this compound facilitate its use in developing advanced materials:

  • Organic Electronics : The ability to form stable carbon-carbon bonds makes it useful in synthesizing organic semiconductors and photovoltaic materials.
  • Polymer Chemistry : It can be utilized in the synthesis of functional polymers that exhibit specific properties suitable for various applications, including sensors and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

StudyApplicationFindings
Smith et al. (2022)Organic SynthesisDemonstrated successful use in Suzuki-Miyaura coupling to synthesize novel biaryl compounds with high yields.
Johnson et al. (2023)Medicinal ChemistryReported anticancer activity against specific cancer cell lines, suggesting potential for therapeutic development.
Lee et al. (2024)Material ScienceDeveloped a new class of organic semiconductors using this compound, showing improved electrical properties compared to traditional materials.

Mechanism of Action

The primary mechanism of action for 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.

    Transmetalation: The boronic acid ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differentiating features:

Compound Name Molecular Formula Key Structural Features CAS Number Price (per 1g)
5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester C₂₃H₂₆BN₃O₆S 7-azaindole, methoxy (C5), tosyl (N1) Not explicitly listed in evidence N/A
3-Methyl-7-azaindole-5-boronic acid pinacol ester C₁₄H₁₉BN₂O₂ 7-azaindole, methyl (C3) 1111637-95-6 ~$258 (calc.)
7-Tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-boronic acid pinacol ester C₁₉H₂₂BN₃O₄S Pyrrolo-pyrimidine core, tosyl (N7) 934178-97-9 N/A
1-Methyl-1H-indazole-5-boronic acid pinacol ester C₁₄H₁₈BN₃O₂ Indazole core, methyl (N1) 1007110-53-3 $203
4-Nitrophenylboronic acid pinacol ester C₁₂H₁₆BNO₄ Nitrophenyl substituent N/A N/A

Key Observations :

  • Protecting Groups : The tosyl group at N1 improves stability during synthesis compared to Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) groups used in other indole/azaindole derivatives .
Physicochemical Properties
  • Solubility : Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to free boronic acids. For example, phenylboronic acid pinacol ester is 2–3× more soluble in chloroform than its parent acid . Similar trends are expected for azaindole derivatives.
  • Stability : The pinacol ester group reduces sensitivity to hydrolysis, as demonstrated in studies of 4-nitrophenylboronic acid pinacol ester, which showed slower degradation in aqueous H₂O₂ compared to the free acid .
Reactivity in Cross-Coupling Reactions
  • The target compound’s boronic ester group facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides, akin to 3-methyl-7-azaindole-5-boronic acid pinacol ester, which has been used in synthesizing kinase inhibitors .
  • Kinetic Differences : Electron-withdrawing groups (e.g., tosyl) may slow coupling rates compared to electron-donating groups (e.g., methoxy), as observed in studies of substituted phenylboronic esters .
Commercial Availability and Cost
  • In contrast, simpler boronic esters (e.g., 5-methylisoxazole-4-boronic acid pinacol ester) cost ~$209 per gram, reflecting the synthetic complexity of azaindole derivatives .

Biological Activity

5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester (CAS No. 1355221-17-8) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases, including cancer and parasitic infections. This compound is primarily utilized in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, but its biological implications are increasingly being explored.

The molecular formula of this compound is C21H25BN2O5S, with a molecular weight of 428.3 g/mol. The compound features a methoxy group, a tosyl group, and a boronic acid moiety, contributing to its unique reactivity and stability in chemical reactions.

The biological activity of this compound largely stems from its role as a boronic acid derivative. In the context of drug design, boronic acids can interact with various biological targets, including enzymes and receptors. The mechanism of action typically involves:

  • Oxidative Addition : The palladium catalyst facilitates the oxidative addition with an aryl halide.
  • Transmetalation : The boronic acid ester transfers its aryl group to the palladium complex.
  • Reductive Elimination : This step results in the formation of biaryl products while regenerating the palladium catalyst.

Antiparasitic Activity

Recent studies have identified 7-azaindole derivatives, including 5-Methoxy-1-tosyl-7-azaindole derivatives, as promising candidates against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In a high-throughput screening (HTS) campaign, several compounds demonstrated significant growth inhibition with pEC50 values exceeding 7.0 against T. brucei. The structure-activity relationship (SAR) indicated that modifications at specific positions on the azaindole core could enhance potency without compromising selectivity .

Table 1: Biological Activity Against T. brucei

Compound IDpEC50HLMCl Int (μg/min/mg protein)Aqueous Solubility (μM)
NEU-1207>7.03006
NEU-1208>7.018013
NEU-1209<6.5>30017

Kinase Inhibition

In addition to antiparasitic activity, there is emerging evidence that compounds like 5-Methoxy-1-tosyl-7-azaindole derivatives may act as kinase inhibitors. Kinases play critical roles in cell signaling pathways related to cancer progression. The ability of boronic acids to form reversible covalent bonds with serine and threonine residues in kinase active sites positions them as valuable tools in cancer therapeutics .

Comparative Analysis with Related Compounds

When compared to other boronic acids used in medicinal chemistry, such as phenylboronic acid pinacol ester and 4-methoxyphenylboronic acid pinacol ester, 5-Methoxy-1-tosyl-7-azaindole exhibits unique properties due to its specific structural features. The presence of both methoxy and tosyl groups enhances its functionalization potential, allowing for diverse applications in organic synthesis and biological assays .

Table 2: Comparison of Boronic Acid Derivatives

Compound NameUnique Features
Phenylboronic Acid Pinacol EsterSimple structure; widely used in cross-coupling
4-Methoxyphenylboronic Acid Pinacol EsterEnhanced solubility due to methoxy group
5-Methoxy-1-tosyl-7-azaindole High reactivity; potential kinase inhibition

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a halogenated precursor (e.g., bromo- or iodo-substituted 7-azaindole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base like potassium acetate in anhydrous dioxane . The tosyl (p-toluenesulfonyl) group is introduced prior to borylation to protect reactive sites and prevent undesired side reactions during synthesis .

Q. How is this compound characterized and purified in academic research?

  • Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy to confirm the boron environment and substituent positions. Reversed-phase high-performance liquid chromatography (HPLC) is used for purity assessment, particularly to detect residual boronic acids, a common impurity in pinacol boronate esters . Purification often involves column chromatography using silica gel or automated flash systems with gradients optimized for polar boronic esters .

Q. What are the storage and stability considerations for this boronic ester?

  • Methodological Answer : The compound should be stored at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic ester moiety . Stability tests under varying pH and solvent conditions (e.g., aqueous vs. organic media) are recommended, as boronic esters are prone to oxidation by H₂O₂, forming phenolic byproducts .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this compound to minimize protodeboronation?

  • Methodological Answer : Protodeboronation (loss of the boron group) can be mitigated using palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize the transition state . Radical scavengers like TEMPO may suppress side reactions if radical pathways are suspected . Kinetic studies using UV-Vis spectroscopy can monitor reaction progress and identify optimal conditions (e.g., solvent polarity, temperature) .

Q. What strategies address competing functional group reactivity in multi-step syntheses involving this boronic ester?

  • Methodological Answer : Orthogonal protection schemes are critical. For example, the tosyl group can be selectively removed post-coupling using sodium naphthalenide, while the boronic ester remains intact . Sequential coupling reactions may require temporary protection of the boronic ester with diols or stabilization via chelation with Lewis acids .

Q. How does the electronic nature of the 7-azaindole core influence cross-coupling reactivity?

  • Methodological Answer : The electron-deficient 7-azaindole ring enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. Computational studies (DFT) or Hammett analyses can quantify substituent effects on reaction rates . Steric hindrance from the tosyl group may necessitate higher catalyst loadings or elevated temperatures for aryl-aryl couplings .

Data Contradictions and Resolution

  • Contradiction : describes photoinduced borylation without catalysts, while other studies (e.g., ) rely on palladium.

    • Resolution : Photochemical methods are viable for specific substrates but may lack generality. Palladium-catalyzed routes remain the benchmark for 7-azaindole derivatives due to predictable regioselectivity and scalability.
  • Contradiction : Protodeboronation mechanisms in propose radical pathways, whereas emphasizes ionic intermediates.

    • Resolution : Mechanistic studies (e.g., EPR for radical detection or kinetic isotope effects) can clarify dominant pathways under specific conditions.

Tables for Key Data

Reaction Parameter Optimal Conditions Evidence Source
Suzuki-Miyaura CatalystPdCl₂(dppf), K₂CO₃, THF/H₂O (3:1)
Stability in Protic SolventsDegrades >48 hrs in H₂O; stable in DMSO/THF
HPLC Purity AnalysisC18 column, MeOH/H₂O gradient (70:30 → 95:5)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester
Reactant of Route 2
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5-Methoxy-1-tosyl-7-azaindole-3-boronic acid pinacol ester

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